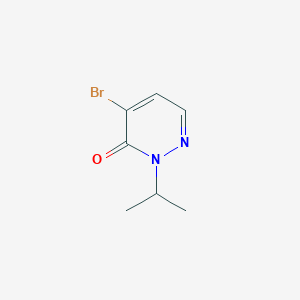
4-Bromo-2-isopropylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-isopropylpyridazin-3(2H)-one is a heterocyclic organic compound that contains a pyridazine ring substituted with a bromine atom and an isopropyl group. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropylpyridazin-3(2H)-one typically involves the bromination of 2-isopropylpyridazin-3(2H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyridazine N-oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in biochemical assays or as a precursor for bioactive molecules.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-isopropylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropylpyridazin-3(2H)-one: Lacks the bromine substituent, potentially leading to different reactivity and biological activity.
4-Chloro-2-isopropylpyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, which might affect its chemical properties and reactivity.
4-Bromo-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an isopropyl group, influencing its steric and electronic properties.
Uniqueness
4-Bromo-2-isopropylpyridazin-3(2H)-one is unique due to the combination of the bromine atom and the isopropyl group on the pyridazine ring. This specific substitution pattern can lead to distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
4-bromo-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)6(8)3-4-9-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUDTUFFYPEXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
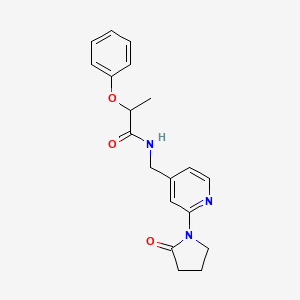

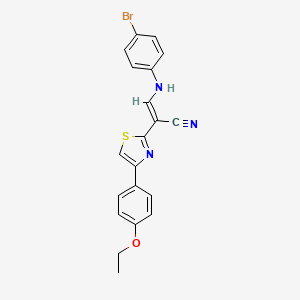
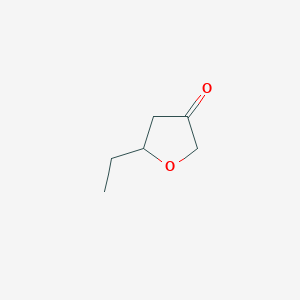
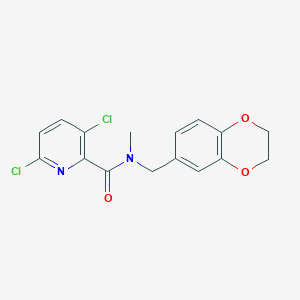
![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)
![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)
![3-{[(3-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2841773.png)
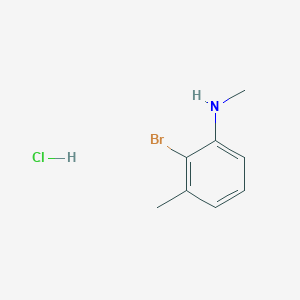
![N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)
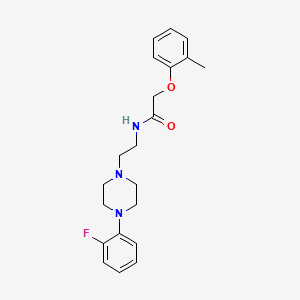
![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)
![6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2841779.png)
